molecular formula C20H14N4O3 B3978595 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B3978595
M. Wt: 358.3 g/mol
InChI Key: SLSRXCKEWXNLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol (CAS Number: 432500-27-1) is a chemical compound with a molecular formula of C20H14N4O3 and a molecular weight of 358.35 g/mol . It belongs to the quinazoline class of heterocyclic compounds, which are recognized in scientific literature as a privileged scaffold in medicinal chemistry with a wide spectrum of bioactivities . Quinazoline derivatives, such as this compound, are frequently investigated for their potential as kinase inhibitors and anticancer agents . Specifically, some related compounds have demonstrated activity against specific cancer cell lines, including non-small cell lung cancer and ovarian cancer models, highlighting the therapeutic relevance of this chemical class . The structural features of this compound, including the 4-nitrophenyl and phenolic groups, are significant for molecular interactions with biological targets. Researchers value this compound as a key intermediate or reference standard for synthesizing and evaluating novel targeted therapies, particularly within signal transduction pathways relevant to oncology . This product is intended For Research Use Only and is not approved for human or animal consumption, diagnostic use, or any therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-16-11-7-14(8-12-16)21-20-17-3-1-2-4-18(17)22-19(23-20)13-5-9-15(10-6-13)24(26)27/h1-12,25H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSRXCKEWXNLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for Quinazoline Based Phenols

Retrosynthetic Analysis of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection is the C-N bond at the 4-position of the quinazoline (B50416) ring, which is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This bond cleavage reveals two key precursors: the electrophilic 4-chloro-2-(4-nitrophenyl)quinazoline (B2866935) and the nucleophilic 4-aminophenol (B1666318).

Further deconstruction of the 4-chloro-2-(4-nitrophenyl)quinazoline intermediate points to its synthesis from 2-(4-nitrophenyl)quinazolin-4(3H)-one. This transformation is a common halogenation reaction, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The final retrosynthetic step involves the formation of the quinazoline ring of 2-(4-nitrophenyl)quinazolin-4(3H)-one. This core structure can be assembled through the cyclocondensation of an anthranilic acid derivative, such as anthranilamide, with 4-nitrobenzaldehyde. This approach builds the heterocyclic system from acyclic precursors, establishing the 2-aryl substituent in the process.

Synthetic Routes to the Quinazoline Core

The synthesis of the quinazoline ring is a cornerstone of this process, with numerous methods developed to achieve this heterocyclic framework.

Cyclization Reactions

The most direct and widely used method for constructing the 2-aryl-quinazolin-4(3H)-one core is through the cyclization of anthranilamide with an aromatic aldehyde. In the context of the target molecule, this involves the reaction of anthranilamide with 4-nitrobenzaldehyde. This reaction typically proceeds through the formation of an imine, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, and subsequent oxidation to the quinazolinone. nih.gov Aerobic conditions are often sufficient for the oxidative aromatization step. nih.gov

Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazoline derivatives, offering alternative and often more efficient routes. frontiersin.org Various metals, including copper, iron, manganese, and palladium, have been employed to catalyze the formation of the quinazoline scaffold. frontiersin.orgmdpi.comnih.gov These methods can involve diverse mechanisms such as C-H activation, cross-coupling reactions, and oxidative cyclizations. For instance, copper-catalyzed Ullmann-type couplings can be used to construct the quinazoline ring from readily available starting materials like 2-bromophenyl methylamines and amides. frontiersin.org Iron-catalyzed cascade reactions of 2-aminobenzylamines with various amines under aerobic conditions also provide a route to 2-substituted quinazolines. mdpi.com

One-Pot Synthetic Procedures

To enhance synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates have been developed. For the synthesis of 2,4-disubstituted quinazolines, three-component reactions are particularly attractive. One such approach involves the reaction of a 2-aminoaryl ketone, an orthoester, and ammonium (B1175870) acetate (B1210297) to furnish the desired quinazoline in a single step. researchgate.net Another efficient one-pot method for synthesizing 4-aminoquinazolines utilizes the reaction of 2-aminobenzonitrile, an orthoester, and ammonium acetate. researchgate.net These methods offer advantages in terms of operational simplicity and reduced waste generation. researchgate.netnih.gov

Cascade and De-carbonylation Cyclization Reactions

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, provide an elegant pathway to complex molecules like quinazolines. For example, the synthesis of N⁴-substituted 2,4-diaminoquinazolines can be achieved through a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system. organic-chemistry.org Copper-catalyzed cascade reactions involving cyclization and hydrodehalogenation have also been reported for quinazoline synthesis. rsc.org

Synthesis of Key Precursors and Intermediates

The central intermediate, 2-(4-nitrophenyl)quinazolin-4(3H)-one , is typically synthesized via the cyclocondensation of anthranilamide and 4-nitrobenzaldehyde. This reaction can be carried out under various conditions, often involving heating in a solvent like DMSO in the presence of air as the oxidant. nih.gov

ReactantsConditionsProductYieldReference
Anthranilamide, 4-NitrobenzaldehydeDMSO, 140 °C, open air, 6-8 h2-(4-nitrophenyl)quinazolin-4(3H)-oneNot specified nih.gov

The next crucial intermediate is 4-chloro-2-(4-nitrophenyl)quinazoline . This is prepared by the chlorination of 2-(4-nitrophenyl)quinazolin-4(3H)-one. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation, often with heating. nih.govacs.org The reaction proceeds through the conversion of the lactam functionality of the quinazolinone into the corresponding chloro-substituted quinazoline. nih.gov

ReactantReagentConditionsProductYieldReference
2-(4-nitrophenyl)quinazolin-4(3H)-onePOCl₃60 °C, under Ar, 2-4 h4-chloro-2-(4-nitrophenyl)quinazolineup to 55% nih.gov
2-(pyridin-2-yl)quinazolin-4-olPOCl₃, TEANot specified4-chloro-2-(pyridin-2-yl)quinazolineNot specified acs.org

The final step in the synthesis of the target compound is the nucleophilic aromatic substitution reaction between 4-chloro-2-(4-nitrophenyl)quinazoline and 4-aminophenol . This SNAr reaction typically occurs at the C4 position of the quinazoline ring, which is activated towards nucleophilic attack. nih.govnih.govresearchgate.net The reaction is often carried out by heating the two components in a suitable solvent, such as isopropanol. nih.gov

ReactantsConditionsProductYieldReference
4-chloro-2-arylquinazoline, 4-aminophenolIsopropanol, 80 °C, 2-5 h4-{[2-arylquinazolin-4-yl]amino}phenol70-95% (for analogous compounds) nih.gov

The primary starting materials for these synthetic routes, such as anthranilic acid, 4-nitrobenzaldehyde, and 4-aminophenol, are commercially available or can be prepared using standard organic chemistry methods.

Preparation of 2-Aminobenzamides

A foundational precursor for the synthesis of 4(3H)-quinazolinones is 2-aminobenzamide (B116534) (anthranilamide). This compound can be synthesized through various established methods, often starting from anthranilic acid or its derivatives.

One common and direct approach involves the reaction of isatoic anhydride (B1165640) with an amine. For instance, heating isatoic anhydride with a suitable amine in a solvent like dioxane can produce 2-aminobenzamides. Another widely used method starts with anthranilic acid, which is first acylated and then cyclized to form a benzoxazinone (B8607429) intermediate. This intermediate is subsequently treated with ammonia (B1221849) to yield the desired 2-aminobenzamide. The direct conversion of anthranilic esters to amides is also a viable route, which can be facilitated by catalysts such as sodium cyanide or proceed by heating the ester with the appropriate amine.

Synthesis of Substituted Anilines and Phenols (e.g., 4-aminophenol, 4-nitrophenyl derivatives)

The synthesis of the target compound requires specific substituted precursors, namely 4-aminophenol and a 4-nitrophenyl moiety, which is typically introduced using 4-nitrobenzaldehyde.

The industrial synthesis of 4-aminophenol often starts from 4-nitrophenol (B140041). A common laboratory and industrial method for this conversion is the catalytic hydrogenation of 4-nitrophenol. This reduction can be achieved using various catalysts and hydrogen sources. For example, catalytic transfer hydrogenation with a palladium on charcoal (Pd/C) catalyst is an effective method. Other catalytic systems, including those based on copper, iron, and titanium nanocomposites, have also been shown to efficiently reduce 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). The progress of this reaction is easily monitored by the disappearance of the yellow color of the 4-nitrophenolate (B89219) ion.

The 4-nitrophenyl group is typically incorporated using commercially available 4-nitrobenzaldehyde, which serves as a key building block in the formation of the quinazolinone ring.

Intermediate Quinazolin-4(3H)-ones

The core heterocyclic structure of the target molecule is the quinazolin-4(3H)-one ring. These intermediates are commonly synthesized through the condensation of 2-aminobenzamide with an appropriate aldehyde. For the synthesis of 2-(4-Nitrophenyl)quinazolin-4(3H)-one, 2-aminobenzamide is reacted with 4-nitrobenzaldehyde.

This reaction can be carried out under various conditions. A straightforward method involves heating the reactants in a solvent like dimethyl sulfoxide (B87167) (DMSO). Other approaches utilize catalysts to improve efficiency. For example, visible light-induced condensation cyclization using a photocatalyst like fluorescein (B123965) has been reported as a green and efficient method. The reaction mechanism generally involves the initial formation of an imine intermediate from the reaction between the amino group of 2-aminobenzamide and the aldehyde, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, leading to cyclization and subsequent aromatization to form the stable quinazolin-4(3H)-one ring.

Specific Synthetic Pathways for this compound

The final assembly of the target compound from the 2-(4-nitrophenyl)quinazolin-4(3H)-one intermediate involves the crucial step of attaching the 4-aminophenol moiety at the C4 position of the quinazoline ring. This is typically achieved through a two-step sequence involving chlorination followed by a nucleophilic aromatic substitution (amination).

Amination Reactions

The introduction of the 4-aminophenol group is accomplished via an amination reaction. The hydroxyl group at the C4 position of the 2-(4-nitrophenyl)quinazolin-4(3H)-one is not a good leaving group, so it must first be converted into a more reactive functional group. This is typically achieved by chlorination.

The quinazolin-4(3H)-one intermediate is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) to produce the corresponding 4-chloro-2-(4-nitrophenyl)quinazoline. This 4-chloro derivative is a highly reactive intermediate for nucleophilic aromatic substitution.

The subsequent amination involves reacting the 4-chloroquinazoline (B184009) intermediate with 4-aminophenol. The amino group of 4-aminophenol acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride ion. This reaction forms the C-N bond, linking the 4-aminophenol moiety to the quinazoline core and yielding the final product, this compound. This type of direct amination is a common strategy for functionalizing the C4 position of the quinazoline ring system.

Optimization of Reaction Conditions and Yield Improvement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time for each synthetic step.

For the synthesis of the intermediate 2-(4-nitrophenyl)quinazolin-4(3H)-one, various solvents and catalysts can be explored. While DMSO is an effective solvent, other high-boiling point solvents could be tested. The use of catalysts, such as p-toluenesulfonic acid (PTSA) or a recyclable polymer-supported sulfonic acid, can accelerate the reaction and allow for lower temperatures, potentially reducing the formation of byproducts.

The optimization of the final amination step often focuses on the base, solvent, and temperature. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the substitution. The choice of solvent can significantly influence the reaction rate and yield. Temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to decomposition or side reactions.

Below is a table summarizing a hypothetical optimization study for the amination reaction between 4-chloro-2-(4-nitrophenyl)quinazoline and 4-aminophenol, based on common parameters investigated in similar syntheses.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1IsopropanolNone801245
2IsopropanolK₂CO₃80872
3DMFK₂CO₃100685
4DMFEt₃N100678
5AcetonitrileK₂CO₃801065
6DMFK₂CO₃80881

This table is illustrative and represents typical optimization parameters and outcomes for similar chemical reactions.

The data suggest that a polar aprotic solvent like DMF, in combination with an inorganic base like K₂CO₃ at an elevated temperature, provides the most favorable conditions for this type of nucleophilic aromatic substitution, leading to higher yields in shorter reaction times. Further improvements could potentially be achieved by exploring microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in the synthesis of quinazolinone derivatives.

Solvent Effects

The choice of solvent plays a critical role in the SNAr reaction for the synthesis of 4-anilinoquinazolines. The solvent's polarity and its ability to solvate both the reactants and the reaction intermediates can significantly influence the reaction rate and yield. High-polarity solvents are generally preferred as they can stabilize the charged Meisenheimer complex intermediate formed during the SNAr mechanism.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, often in combination with specific solvent systems. For instance, a mixture of tetrahydrofuran (B95107) (THF) and water has been shown to be highly effective for the N-arylation of 4-chloroquinazolines, providing the desired products rapidly and in high yields. nih.govbeilstein-journals.orgsemanticscholar.org The use of aqueous media is also advantageous from an environmental and sustainability perspective. nih.gov

Solvent SystemReactantsConditionsYieldReference
THF/H₂O (1:1)4-Chloro-8-iodoquinazoline + 4-Methoxy-N-methylanilineMicrowave, Base-free87% beilstein-journals.org
Isopropanol/Acetic AcidN'-(2-cyanophenyl)-N,N-dimethylformamidines + AminophosphonatesMicrowave, 100°C, 20 min77-86% researchgate.net
Ethanol (EtOH)2-aminobenzamide + Salicylic acids40-60°C, 3-4 h- nih.gov
Acetic Acid4-Chloro-2-(thiomethyl)quinazoline + Anthranilic acidsMicrowave, 150°C, 30 minGood

Catalyst Screening

The nucleophilic substitution at the 4-position of the quinazoline ring can be performed under various catalytic conditions, including acidic, basic, or even catalyst-free environments, depending on the nucleophilicity of the reacting amine. nih.govbeilstein-journals.org Electron-rich anilines, such as 4-aminophenol, can react with 4-chloroquinazolines under milder, often base-free, conditions. nih.govsemanticscholar.org However, for less reactive anilines or to improve reaction efficiency, catalysts are often employed.

Acid catalysts, such as hydrochloric acid (HCl), can activate the quinazoline ring towards nucleophilic attack. chim.it Conversely, bases like potassium carbonate (K₂CO₃) can be used to deprotonate the incoming nucleophile, thereby increasing its reactivity. nih.gov In some protocols, particularly under microwave irradiation, the reaction proceeds efficiently without the need for an external acid or base catalyst. nih.govsemanticscholar.org

Catalyst/ConditionSubstratesSolventTemperatureYieldReference
Base-free4-Chloro-6-halo-2-phenylquinazolines + AnilinesTHF/H₂OMicrowaveUp to 96% nih.gov
HCl2-Quinolyl-4-chloroquinazolines + Anilines--48-75% chim.it
K₂CO₃6-Amino-4-anilinoquinazolines + Acyl chloridesEthyl Acetate0°C- nih.gov
AcONa (inefficient)4-Chloro-8-iodoquinazoline + 4-Methoxy-N-methylaniline--Low beilstein-journals.org

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that significantly affect the outcome of the synthesis. Conventional heating methods often require elevated temperatures (reflux) and extended reaction times, sometimes spanning several hours to days, to achieve complete conversion. nih.govresearchgate.netresearchgate.net

Microwave-assisted synthesis has been demonstrated to be a highly effective alternative, drastically reducing reaction times from hours to minutes. nih.govsemanticscholar.orgresearchgate.net This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwave irradiation. For example, microwave-mediated N-arylation of 4-chloroquinazolines can be completed in as little as 10-30 minutes at temperatures around 150°C, affording high yields of the 4-anilinoquinazoline (B1210976) products. nih.gov

MethodTemperatureTimeTypical YieldReference
Microwave Irradiation100-160°C10-30 minHigh (up to 96%) nih.govresearchgate.net
Conventional HeatingReflux (e.g., SOCl₂)4 hoursModerate to Good researchgate.netresearchgate.net
Conventional Heating70-80°C4 hours- nih.gov
Conventional Heating50°C24 hoursGood nih.gov

Chemical Modifications and Derivatization Strategies

The structure of this compound offers three distinct moieties for chemical modification: the quinazoline ring, the nitrophenyl group, and the phenol (B47542) group. Derivatization at these sites allows for the systematic exploration of structure-activity relationships and the fine-tuning of the compound's properties.

Substitution at the Quinazoline Ring (e.g., 2-, 4-, 6-, 7-, 8-positions)

The quinazoline scaffold can be modified at several positions. The 2- and 4-positions are typically established during the initial synthesis. However, the benzene (B151609) portion of the bicyclic system is amenable to further substitution, primarily through electrophilic aromatic substitution. The reactivity of the benzene ring towards electrophiles is generally greater than that of the pyrimidine (B1678525) ring. wikipedia.org The typical order of reactivity for electrophilic substitution is position 8 > 6 > 5 > 7. wikipedia.org

Therefore, reactions such as nitration or halogenation would be expected to introduce substituents at these positions. For instance, nitration of a 4(3H)-quinazolinone core typically occurs at the 6-position. nih.gov Recent research has also focused on the extensive modification of positions 6 and 7 to alter the biological activity and selectivity of quinazoline-based compounds. mdpi.comnih.gov

Reaction TypePosition(s)ReagentsNotesReference
Electrophilic Substitution6, 8 (major)HNO₃/H₂SO₄ (Nitration)Position 6 is commonly nitrated. nih.gov wikipedia.org
Halogenation6, 8NBS, I₂/H₂O₂N-Bromosuccinimide (NBS) or Iodine can be used. nih.gov
C-H Arylation4Arylboronic acidsCan be catalyzed by transition metals like manganese. chim.it chim.it
C-H Amidation2PhI(OAc)₂Can introduce an amino group at the C2 position. chim.it chim.it

Modification of the Nitrophenyl Moiety

The nitrophenyl group is a key site for chemical modification, with the reduction of the nitro group to an amino group being the most prominent transformation. This conversion unlocks a wealth of subsequent derivatization possibilities. A variety of reducing agents can be employed, and the choice depends on the desired chemoselectivity, especially the need to preserve other functional groups within the molecule. wikipedia.org

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and chemical reduction using metals in acidic media, such as iron in acetic or hydrochloric acid, or tin(II) chloride. wikipedia.orgorganic-chemistry.orgnih.gov Once formed, the resulting aniline (B41778) derivative can undergo a wide range of reactions, including acylation to form amides, alkylation, or diazotization followed by coupling reactions.

ReactionReagentsConditionsNotesReference
Nitro ReductionH₂, Pd/C or Raney NiCatalytic HydrogenationA common and clean method. wikipedia.org
Nitro ReductionFe, HCl/AcOHAcidic mediaAn inexpensive and classical method. nih.govwikipedia.org
Nitro ReductionSnCl₂Acidic mediaWidely used in laboratory synthesis. wikipedia.org
Nitro ReductionZn, NH₄ClAqueous mediaUsed for reduction to hydroxylamines. wikipedia.org
Nitro ReductionNa₂S or NaHSSelective reductionCan be used for selective reduction of one of two nitro groups. wikipedia.org

Derivatization of the Phenol Group

The phenolic hydroxyl group on the 4-aminophenol moiety is a versatile handle for derivatization, primarily through reactions that target the oxygen atom. nih.gov The most common modifications are O-alkylation to form ethers and O-acylation to form esters.

Direct alkylation of the aminophenol portion can be challenging due to competitive N-alkylation. researchgate.netumich.edu To achieve selective O-alkylation, a common strategy involves the protection of the amino group, for example, by forming an imine with benzaldehyde. The protected intermediate can then be O-alkylated using an alkyl halide in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine group liberates the amino function, yielding the desired O-alkylated product. researchgate.netumich.eduresearchgate.net Acylation to form esters can be achieved using acyl chlorides or anhydrides. Silylation is another common derivatization technique, often used for analytical purposes, which converts the hydroxyl group into a silyl (B83357) ether using reagents like MTBSTFA. researchgate.net

Reaction TypeReagentsConditionsProductReference
O-Alkylation1. Benzaldehyde2. Alkyl halide, K₂CO₃3. HydrolysisSequential protection, alkylation, deprotectionAlkoxy aniline derivative researchgate.netumich.edu
O-AcylationAcyl chloride or Acetic anhydrideBase (e.g., Pyridine)Phenolic ester nih.gov
SilylationMTBSTFA-TBDMS ether researchgate.net
Etherification (Ullmann)Aryl halide, Cu catalystBase (e.g., K₃PO₄)Diaryl ether nih.gov

Incorporation of Heterocyclic Rings

The strategic incorporation of additional heterocyclic rings onto the quinazoline scaffold is a widely employed methodology in medicinal chemistry to enhance or modify the pharmacological profile of the parent molecule. This derivatization strategy can influence the compound's steric bulk, electronic properties, and ability to form secondary interactions with biological targets, often leading to improved potency and selectivity. Various heterocyclic systems can be appended to the quinazoline core, typically at the C-2, N-3, or C-4 positions, yielding derivatives with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov

One prominent example of this strategy is the synthesis of quinazoline derivatives bearing a 1,2,3-triazole ring. The triazole moiety is a well-known pharmacophore that can be introduced using highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". In a representative synthesis, a 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline intermediate can be reacted with various substituted 2-azido-N-phenylacetamides. nih.gov This reaction scheme allows for the generation of a diverse library of compounds by varying the substituents on both the quinazoline and the phenylacetamide components.

The resulting quinazoline-oxymethyltriazole conjugates have been evaluated for their biological activities. For instance, a series of these compounds were tested for their in vitro cytotoxic effects against several human cancer cell lines, demonstrating moderate to good anticancer potential. nih.gov The detailed findings for selected derivatives are presented below.

CompoundSubstituent (X) on 2-Phenyl RingSubstituent (R) on N-PhenylacetamideIC₅₀ (µM) vs. HCT-116 (72h)IC₅₀ (µM) vs. MCF-7 (72h)IC₅₀ (µM) vs. HepG2 (72h)
8a4-OCH₃H5.3314.1112.04
8f2-CH₃, 4-NO₂H11.4515.3417.21
Doxorubicin (Reference)--1.211.090.98

Another successful strategy involves the incorporation of acylhydrazone moieties. Acylhydrazones are valuable pharmacophores known for a range of biological activities. nih.gov These can be synthesized via the condensation reaction of a 3-amino-2-phenyl-quinazolin-4(3H)-one derivative with various aromatic aldehydes. This approach not only attaches a flexible, biologically active side chain but also provides a versatile chemical handle for further cyclization reactions to form other heterocyclic systems, such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.

Furthermore, the fusion of other heterocyclic rings to the quinazoline nucleus creates polycyclic systems with distinct chemical and biological properties. For example, quinazoline derivatives bonded to a thiadiazole ring have been reported to exhibit antifungal and antibacterial activities. nih.gov Similarly, the substitution of heteroaryl groups at the C-2 position is a common strategy to modulate the activity of quinazoline-based compounds. nih.gov These synthetic methodologies highlight the chemical tractability of the quinazoline scaffold and the potential for generating novel therapeutic agents through the strategic incorporation of diverse heterocyclic rings.

Spectroscopic and Advanced Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the precise arrangement of atoms within the 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol molecule can be elucidated.

Proton NMR (¹H-NMR) Data Analysis

Detailed ¹H-NMR spectral data for this compound is not publicly available in the referenced search results. A comprehensive analysis would involve the assignment of each proton to its corresponding signal in the spectrum, considering the electronic environment and spin-spin coupling with neighboring protons. The expected spectrum would feature distinct signals for the aromatic protons on the quinazoline (B50416), nitrophenyl, and aminophenol rings, as well as signals for the amine and hydroxyl protons.

Table 1: Hypothetical ¹H-NMR Data for this compound (Note: This table is a representation of expected data and is not based on actual experimental results.)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment

Carbon-13 NMR (¹³C-NMR) Data Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, bonded to nitrogen or oxygen).

Table 2: Hypothetical ¹³C-NMR Data for this compound (Note: This table is a representation of expected data and is not based on actual experimental results.)

Chemical Shift (δ) ppm Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the different structural fragments of the molecule, such as the connection between the quinazoline core, the nitrophenyl group, and the aminophenol moiety.

A comprehensive analysis of these 2D NMR spectra would be required to provide a definitive structural confirmation of this compound. However, specific experimental data from these techniques are not available in the provided search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining insights into its structural components through fragmentation analysis. The molecular formula of this compound is C₂₀H₁₄N₄O₃, with a molar mass of 358.35 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, an HRMS analysis would be expected to yield a molecular ion peak that corresponds very closely to its calculated exact mass. This precise mass measurement serves as a strong confirmation of the molecular formula.

Electrospray Ionization (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in the MS/MS spectrum would provide valuable information about the structural integrity of the molecule, showing characteristic losses of fragments such as the nitro group or parts of the aminophenol ring, which would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural motifs: the phenol (B47542), secondary amine, quinazoline, and nitrophenyl groups.

The primary vibrational modes anticipated for this compound are detailed below:

O-H and N-H Stretching: A broad band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. This broadening is typically due to intermolecular hydrogen bonding. Overlapping or adjacent to this, a sharper, less intense peak for the N-H stretching of the secondary amine linking the phenol and quinazoline moieties is predicted. In similar heterocyclic structures, N-H and O-H stretching bands are often observed in the 3517–3314 cm⁻¹ range acs.orgnih.gov.

Aromatic C-H Stretching: Absorption bands characteristic of C-H stretching in the aromatic rings (quinazoline, phenyl, and phenol) are expected to appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The quinazoline ring system contains both C=N and C=C bonds. These vibrations typically result in a series of sharp bands in the 1650-1450 cm⁻¹ region. For related quinazoline derivatives, these aromatic and heteroaromatic ring vibrations are consistently observed in this range semanticscholar.org.

N-O Stretching (Nitro Group): The nitro group (NO₂) is a strong infrared absorber and is characterized by two distinct stretching vibrations: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch between 1360-1345 cm⁻¹. These are among the most diagnostic peaks for confirming the presence of the nitrophenyl moiety.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1260-1180 cm⁻¹ region.

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenol O-H Stretch 3500 - 3200 (Broad)
Secondary Amine N-H Stretch 3400 - 3250 (Sharp)
Aromatic Rings C-H Stretch 3100 - 3000
Quinazoline/Aromatic C=N, C=C Stretch 1650 - 1450
Nitro Group N-O Asymmetric Stretch 1560 - 1520
Nitro Group N-O Symmetric Stretch 1360 - 1345
Phenol C-O Stretch 1260 - 1180

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound would be dictated by the need to achieve the most thermodynamically stable arrangement, maximizing attractive intermolecular forces. The molecule possesses large, rigid, and planar aromatic systems, which heavily influence its packing behavior. It is anticipated that the crystal structure would be stabilized by a combination of hydrogen bonding and π-π stacking interactions, leading to a densely packed, layered, or herringbone arrangement. Crystal packing forces in nitrophenyl derivatives are known to influence molecular geometry, such as the twist angle of the nitro group relative to its attached phenyl ring mdpi.com. The formation of two-dimensional infinite layers is a common feature in related quinazolinone structures, driven by extensive hydrogen bonding networks mdpi.com.

The specific functional groups within the molecule are key to its intermolecular interactions, which govern its crystal lattice structure.

Hydrogen Bonding: The molecule contains excellent hydrogen bond donors (the phenolic -OH group and the secondary amine -NH group) and multiple hydrogen bond acceptors (the two oxygen atoms of the nitro group, the nitrogen atoms of the quinazoline ring, and the phenolic oxygen). This functionality strongly suggests the formation of an extensive network of intermolecular hydrogen bonds. It is highly probable that the phenolic proton forms a strong hydrogen bond with a nitro oxygen or a quinazoline nitrogen of an adjacent molecule. Similarly, the amino proton could engage in hydrogen bonding, creating chains or dimeric motifs that stabilize the crystal structure acs.org.

Table 2: Predicted Intermolecular Interactions in the Crystal Structure

Interaction Type Donor/Participant 1 Acceptor/Participant 2 Significance
Hydrogen Bond Phenolic -OH Nitro -O, Quinazoline -N, Phenolic -O Primary force in lattice formation
Hydrogen Bond Amino -NH Nitro -O, Quinazoline -N, Phenolic -O Contributes to network stability
π-π Stacking Nitrophenyl Ring (Electron Poor) Quinazoline/Phenol Ring (Electron Rich) Stabilizes packing of aromatic cores
van der Waals Forces Entire Molecule Entire Molecule General contribution to packing density

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample of a compound. The results are compared against the theoretical values calculated from the molecular formula to confirm the compound's identity and assess its purity. For novel quinazolinone derivatives, this method is standard for structural elucidation and characterization researchgate.net.

The molecular formula for this compound is C₂₀H₁₄N₄O₃ , with a molecular weight of 358.35 g/mol . The theoretical elemental composition can be calculated from this formula. An experimentally determined analysis of a pure sample should yield values within ±0.4% of the theoretical percentages.

Table 3: Theoretical Elemental Composition of C₂₀H₁₄N₄O₃

Element Symbol Atomic Weight Moles in Formula Total Mass in Formula Percentage (%)
Carbon C 12.01 20 240.20 67.03%
Hydrogen H 1.01 14 14.14 3.95%
Nitrogen N 14.01 4 56.04 15.63%
Oxygen O 16.00 3 48.00 13.39%
Total 358.38 100.00%

Preclinical Research on this compound Remains Undisclosed

An extensive review of available scientific literature reveals a significant lack of published preclinical data for the chemical compound this compound. Despite targeted searches for its biological activity and pharmacological mechanisms, no specific studies detailing its effects on cancer cell lines, including proliferation, viability, or apoptosis induction, were found.

Therefore, the following sections on the in vitro biological assessments of this compound, including details on its impact on various human cancer cell lines and its mechanism of action via caspase activation, cannot be completed at this time due to the absence of publicly accessible research data. Information regarding its IC50 values against cell lines such as A549, NCI-H460, HCT116, MCF7, PC3, HeLa, HepG2, LoVo, DU-145, and MDAMB-231 is not available in the public domain. Similarly, there is no accessible information regarding its role in apoptosis induction or the analysis of caspase activation pathways.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential biological activities and pharmacological mechanisms of this specific quinazoline derivative. Without such foundational preclinical studies, a comprehensive and scientifically accurate article on its properties cannot be generated.

Biological Activity and Pharmacological Mechanisms Research Preclinical Studies

In Vitro Biological Assessments

Cell-Based Assays

Apoptosis Induction Pathways
Annexin V/Propidium (B1200493) Iodide Staining for Apoptotic/Necrotic Cells

Data from preclinical studies utilizing Annexin V/Propidium Iodide staining to assess the induction of apoptosis or necrosis by 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol are not currently available in the published scientific literature. This type of assay is crucial for determining the mode of cell death induced by a compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

DNA Fragmentation Assays

Currently, there are no publicly available research findings from DNA fragmentation assays conducted on cell lines treated with this compound. DNA fragmentation is a hallmark of apoptosis, and assays detecting this phenomenon, such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) or gel electrophoresis of fragmented DNA, are standard methods to confirm apoptotic cell death.

Modulation of Apoptotic Protein Expression (e.g., Bcl-2, Bcl-xL)

The effect of this compound on the expression levels of key apoptotic regulatory proteins, such as the anti-apoptotic proteins Bcl-2 and Bcl-xL, has not been documented in available scientific studies. The Bcl-2 family of proteins plays a critical role in the intrinsic apoptotic pathway, and modulation of these proteins is a common mechanism for anticancer agents.

Cell Cycle Arrest Analysis (e.g., Flow Cytometry)

Specific data from cell cycle analysis, typically performed using flow cytometry to investigate the effects of this compound, are not present in the current body of scientific literature. Such analyses are performed to determine if a compound can halt cell proliferation at specific phases of the cell cycle (G0/G1, S, or G2/M), which is a common mechanism of action for cytotoxic agents.

Cell Migration and Invasion Assays

There is a lack of published research on the impact of this compound on cell migration and invasion. These assays, such as the wound-healing assay or the Boyden chamber assay, are vital for assessing the potential of a compound to inhibit metastasis, a critical process in cancer progression.

Angiogenesis Inhibition Studies

Information regarding the potential of this compound to inhibit angiogenesis is not available in the reviewed scientific literature. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, and its inhibition is a key therapeutic strategy in oncology.

Antibacterial Activity Against Specific Strains (e.g., Staphylococcus aureus, Gram-negative/positive bacteria)

The quinazoline (B50416) scaffold, a core component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. Research into various quinazoline derivatives has demonstrated notable efficacy, particularly against Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus (S. aureus). researchgate.net Similarly, phenolic compounds are known to possess significant antibacterial properties, often attributed to their ability to damage bacterial cell membranes, inhibit virulence factors, and suppress biofilm formation. nih.gov

While direct studies on the specific antibacterial action of this compound are not extensively detailed in the available literature, the activities of structurally related compounds provide strong indications of its potential. For instance, various aminobenzylated 4-nitrophenols have shown promising antibacterial activity against multidrug-resistant Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.23 μM for certain derivatives against S. aureus and Enterococcus faecalis. nih.gov However, these same compounds showed no significant activity against the Gram-negative bacterium Escherichia coli. nih.gov This suggests a potential selectivity of this class of compounds for Gram-positive organisms.

The mechanism of action for related phenolic compounds has been linked to the disruption of bacterial membrane integrity, leading to the leakage of cellular electrolytes. nih.gov Studies on other synthetic quinazoline derivatives have also confirmed potent activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates of S. aureus. researchgate.net The combination of the quinazoline core, the phenolic group, and the nitrophenyl moiety within a single molecule suggests a plausible basis for antibacterial activity, warranting further investigation to determine its specific spectrum and efficacy.

Table 1: Antibacterial Activity of Structurally Related Compounds
Compound ClassBacterial StrainActivity (MIC)Reference
Aminobenzylated 4-nitrophenol (B140041) derivativeStaphylococcus aureus (Multidrug-resistant)1.23 μM nih.gov
Aminobenzylated 4-nitrophenol derivativeEnterococcus faecalis (Multidrug-resistant)1.23 μM nih.gov
Phenolic Compounds (General)Staphylococcus aureusVariable (e.g., Naringenin: 62.5 μg/mL) mdpi.com
Quinazoline derivativesStaphylococcus aureus (Multidrug-resistant)Potent Activity Reported researchgate.net

Enzyme-Based Assays

The 4-anilinoquinazoline (B1210976) structure is a privileged scaffold in medicinal chemistry, recognized for its ability to function as a "hinge-binder" in the ATP-binding pocket of various protein kinases. This has led to the development of numerous kinase inhibitors for therapeutic use.

The 4-anilinoquinazoline moiety is a classic pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in solid tumors. nih.gov Compounds featuring this core structure act as ATP-competitive inhibitors, blocking the signal transduction pathways that lead to cell proliferation and growth. nih.govnih.gov The inhibitory potency of these compounds is highly dependent on the substitution pattern on the aniline (B41778) ring. Research has shown that small, non-polar meta substituents on the aniline ring can result in highly potent EGFR inhibition, with IC50 values in the low nanomolar range (≈20 nM). nih.gov Specifically designed quinazolinone derivatives have demonstrated potent inhibitory activity against EGFR, with some compounds exhibiting IC50 values as low as 1.37 nM, surpassing the activity of the established EGFR inhibitor, erlotinib. nih.gov Given that this compound is a 4-anilinoquinazoline derivative, it is positioned as a potential EGFR kinase inhibitor.

Table 2: EGFR Kinase Inhibition by Related Quinazoline Compounds
Compound TypeInhibitory Concentration (IC50)Reference
4-Anilinoquinazolines (with optimal substituents)~20 nM nih.gov
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one1.37 nM nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. mdpi.com The 4-aminoquinazoline scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors. nih.gov Structure-based drug design has led to novel 4-aminoquinazoline derivatives with significant VEGFR-2 inhibitory activity, with several compounds proving to be more potent than the multi-kinase inhibitor ZD6474 (Vandetanib). nih.gov For example, certain synthesized derivatives were found to be 2 to 6 times more potent than the positive control in VEGFR-2 inhibition assays. nih.gov The molecular design of these inhibitors often focuses on interactions within the ATP-binding site located in the catalytic domain of VEGFR-2. mdpi.com This established precedent strongly suggests that this compound could exhibit inhibitory activity against VEGFR-2.

Quinazoline-based compounds are frequently identified as multi-targeted kinase inhibitors, demonstrating activity against a range of receptor tyrosine kinases (RTKs) beyond EGFR and VEGFR-2. This promiscuity can be therapeutically advantageous but also a source of off-target effects. For example, inhibitors designed for one kinase often show cross-reactivity with others due to structural similarities in their ATP-binding pockets.

Phenolic anilinoquinazolines have been investigated as inhibitors of the RET receptor tyrosine kinase, with efforts made to improve selectivity against KDR (VEGFR-2). nih.gov Furthermore, various multi-targeted tyrosine kinase inhibitors incorporating the quinazoline scaffold have demonstrated potent activity against RTKs such as c-Kit, PDGFRα, and Flt3. glpbio.com For instance, Tandutinib (MLN518) inhibits Flt3, c-Kit, and PDGFR with IC50 values of 0.22 μM, 0.17 μM, and 0.20 μM, respectively. glpbio.com Linifanib (ABT-869) is another multi-target inhibitor active against KDR and Flt3 with IC50 values of 4 nM and 4 nM, respectively. glpbio.com This body of research indicates a high probability that this compound may inhibit other RTKs, including c-Met, c-Kit, and Flt-3, which are structurally related to kinases known to be targeted by this scaffold.

Table 3: Inhibition of Various RTKs by Related Kinase Inhibitors
InhibitorTarget KinaseInhibitory Concentration (IC50)Reference
Tandutinib (MLN518)Flt30.22 μM glpbio.com
Tandutinib (MLN518)c-Kit0.17 μM glpbio.com
Linifanib (ABT-869)KDR (VEGFR-2)4 nM glpbio.com
Linifanib (ABT-869)Flt34 nM glpbio.com
Telatinib (BAY 57-9352)c-Kit1 nM glpbio.com

In addition to kinase inhibition, the 4-aminoquinazoline scaffold has been identified as a structural motif in compounds that inhibit tubulin polymerization, a mechanism distinct from kinase inhibition. nih.gov These agents disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Several classes of quinazoline derivatives have been shown to target the colchicine (B1669291) binding site on β-tubulin. nih.gov For example, 4-(N-cycloamino)phenylquinazolines have been identified as a novel class of tubulin polymerization inhibitors, with some derivatives showing IC50 values for tubulin assembly inhibition in the range of 0.87–1.3 μM. nih.gov Similarly, certain quinazolinone-amino acid hybrids have been developed as dual inhibitors of both EGFR kinase and tubulin polymerization. mdpi.com The ability of the 4-anilinoquinazoline core to serve as a template for tubulin inhibitors raises the possibility that this compound could also interfere with microtubule dynamics.

Table 4: Tubulin Polymerization Inhibition by Related Quinazoline Compounds
Compound Class/ExampleTubulin Assembly Inhibition (IC50)Reference
4-(N-cyclo)aminoquinazolines (General Range)0.87–1.3 μM nih.gov
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)0.77 μM nih.gov
Compound 3b (a quinazoline derivative)13.29 µM researchgate.net
Compound 3d (a quinazoline derivative)13.58 µM researchgate.net
Kinase Inhibition Profiling

Molecular Mechanism Elucidation

Based on the potent activity of structurally related compounds, a primary direct molecular target for this compound is tubulin. nih.gov The inhibition of tubulin polymerization via binding to the colchicine site is a well-established anticancer mechanism. nih.gov By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis. nih.govnih.gov

In addition to tubulin, the quinazoline scaffold is famously associated with the inhibition of various protein kinases, particularly receptor tyrosine kinases (RTKs) involved in cancer cell signaling. mdpi.com Many approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are 4-aminoquinazoline derivatives that target the epidermal growth factor receptor (EGFR). nih.gov Other quinazolines have been developed to target vascular endothelial growth factor receptor (VEGFR) and phosphoinositide 3-kinase (PI3K). nih.govmdpi.comnih.gov Therefore, while tubulin is a strongly indicated target based on close analogues, other kinases like EGFR and VEGFR represent potential direct molecular targets for this compound, warranting further investigation.

The modulation of signal transduction pathways by quinazoline derivatives is often a direct consequence of their interaction with upstream molecular targets. nih.gov For instance, by inhibiting RTKs such as EGFR, quinazoline compounds can block major downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis. These pathways include the Ras/Raf/MAPK and the PI3K/Akt signaling pathways. nih.gov

Furthermore, quinazoline alkaloids like oxymatrine (B1678083) have been shown to exert anti-inflammatory effects by inhibiting the NF-κB/MAPK signaling pathway. dovepress.com While specific studies elucidating the precise signal transduction pathways modulated by this compound are not available, its structural similarity to known kinase inhibitors and anti-inflammatory agents suggests it could potentially impact these critical cellular signaling networks.

Gene Expression Profiling (e.g., RT-PCR, transcriptomics)

Gene expression profiling stands as a critical tool in understanding the cellular pathways modulated by investigational compounds. For quinazoline derivatives, this has revealed influences on genes involved in cell differentiation, proliferation, and cancer-related pathways.

For instance, a study on the novel quinazoline derivative, SH-340, in human primary keratinocytes demonstrated its capacity to modulate genes crucial for skin barrier function and differentiation. mdpi.com Using techniques like quantitative real-time polymerase chain reaction (qRT-PCR), researchers observed a significant upregulation of genes such as Keratin 1 (KRT1), Keratin 10 (KRT10), Involucrin (IVL), Loricrin (LOR), and Filaggrin (FLG). mdpi.com These genes are essential for the structural integrity and proper function of the epidermis.

In the context of oncology, transcriptomic analyses have been employed to understand the impact of quinazoline derivatives on cancer-related gene expression. One study investigating quinazoline-2-indolinone derivatives as potential PI3Kα inhibitors utilized data from The Cancer Genome Atlas (TCGA) to analyze the expression profiles of PI3K isoforms (PIK3CA, PIK3CB, PIK3CD, and PIK3CG) in various tumor tissues compared to normal tissues. nih.gov This bioinformatic approach helps to identify the relevance of the drug target in different cancer types and informs the interpretation of the compound's activity.

Table 1: Illustrative Gene Expression Changes Induced by Quinazoline Derivatives in Preclinical Models

Quinazoline DerivativeCell/Tissue TypeMethodKey Genes ModulatedObserved EffectReference
SH-340Human Primary KeratinocytesqRT-PCRKRT1, KRT10, IVL, LOR, FLGUpregulation mdpi.com
Quinazoline-2-indolinone derivativesCancer Tissues (from TCGA)BioinformaticsPIK3CA, PIK3CB, PIK3CD, PIK3CGDifferential Expression nih.gov

This table presents illustrative data from studies on quinazoline derivatives to demonstrate the application of gene expression profiling.

Protein Expression and Phosphorylation Analysis (e.g., Western blotting, proteomics)

To complement gene expression data, researchers delve into the proteome to confirm that changes in mRNA levels translate to altered protein expression and to investigate post-translational modifications like phosphorylation, which are critical for protein function.

Western blotting is a widely used technique in this domain. In a study of quinazolinamine derivatives as potential inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), Western blot analysis was conducted on H460/MX20 cells. The results indicated that the tested compounds did not alter the total expression levels of the BCRP protein, suggesting their inhibitory mechanism might involve other actions, such as altering protein localization rather than synthesis. nih.gov

Another investigation into quinazolin-4(3H)-one derivatives as dual inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) in breast cancer cells also utilized Western blotting. This analysis confirmed that a lead compound could efficiently modulate the expression levels of both BRD4 and PARP1 proteins. nih.gov Furthermore, studies on novel amide analogues of quinazoline carboxylate have employed Western blotting to assess the phosphorylation status of the Epidermal Growth Factor Receptor (EGFR) in MDA-MB-468 cancer cells, providing direct evidence of the compounds' impact on this key signaling pathway. researchgate.net

Proteomics, a more comprehensive approach, has also been applied to the study of quinazolinone derivatives. A functional proteomics platform was used to identify the cellular targets of a bioactive 4-(3H)-quinazolinone. This technique, combining Drug Affinity Responsive Target Stability (DARTS) with mass spectrometry, revealed that subunits of the 26S proteasome machinery were the most reliable biological targets of the compound. mendeley.com

Table 2: Examples of Protein Level Analysis for Quinazoline Derivatives

Quinazoline Derivative ClassCell LineTechniqueTarget Protein(s)Key FindingReference
QuinazolinamineH460/MX20Western BlotBCRPNo change in protein expression level nih.gov
Quinazolin-4(3H)-oneBreast Cancer CellsWestern BlotBRD4, PARP1Modulation of protein expression nih.gov
Quinazoline Carboxylate AnalogueMDA-MB-468Western BlotEGFRInhibition of phosphorylation researchgate.net
4-(3H)-quinazolinoneDU-145 Prostate Cancer CellsFunctional Proteomics (DARTS-MS)26S ProteasomeIdentification of direct protein targets mendeley.com

This table provides examples of how protein expression and phosphorylation are studied for the broader class of quinazoline compounds.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Directly measuring the binding affinity and kinetics between a compound and its protein target is fundamental to understanding its mechanism of action and for lead optimization. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for these studies.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time detection of binding events between a ligand in solution and a protein immobilized on a sensor chip. nih.gov This method can provide crucial data on the association (on-rate) and dissociation (off-rate) of the interaction, from which the binding affinity (KD) can be calculated. nih.gov While specific SPR data for this compound is not yet publicly available, this technology is widely applied in drug discovery programs for quinazoline-based inhibitors to characterize their interactions with target proteins such as kinases or transporters. researchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC) is another powerful technique that measures the heat change that occurs upon the binding of a ligand to a protein. unizar.esmpg.de This allows for the direct determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. mpg.de These thermodynamic parameters provide deep insights into the forces driving the binding event. unizar.es The application of ITC is standard practice in characterizing the binding of small molecule inhibitors, including those from the quinazoline chemical class, to their purified protein targets.

While detailed public-domain studies employing these techniques specifically for this compound are limited, the principles and applications of SPR and ITC are central to the preclinical evaluation of such compounds.

Table 3: Overview of Protein-Ligand Interaction Study Techniques

TechniquePrincipleKey Parameters MeasuredRelevance to Quinazoline Research
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.Association rate (ka), Dissociation rate (kd), Affinity (KD)Characterizing the real-time binding kinetics of quinazoline derivatives to their target proteins.
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed during a binding event.Affinity (Ka), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Determining the thermodynamic profile of the interaction between a quinazoline compound and its biological target.

This table describes the utility of common protein-ligand interaction techniques in the study of quinazoline derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on the Quinazoline (B50416) Core (e.g., 2-, 4-positions)

The quinazoline scaffold is a privileged structure in medicinal chemistry, and substitutions at its 2- and 4-positions are known to significantly modulate biological activity. acs.orgnih.gov

The 4-position of the quinazoline core is another critical point for modification. In the case of 4-aminoquinazoline derivatives, the amino linker provides a crucial point of interaction. researchgate.net The nature of the substituent attached to this amino group is pivotal for activity. SAR studies on a variety of 4-aminoquinazolines have demonstrated that the size, shape, and electronic nature of this substituent can dramatically alter the biological response. mdpi.com For example, in a series of 2-aryl-4-aminoquinazoline derivatives, variations at the 4-position with different amines led to significant changes in their efficacy against Trypanosoma cruzi. acs.org

The following table summarizes the general impact of substitutions at the 2- and 4-positions on the activity of quinazoline derivatives, based on studies of related compounds.

PositionType of SubstituentGeneral Impact on Biological Activity
2-Position Aryl/Heteroaryl GroupsOften essential for activity, with substituents on the aryl ring modulating potency.
Alkyl GroupsCan lead to active compounds, but the nature of the alkyl chain is critical.
4-Position Amino Group with Aryl SubstituentThe nature of the aryl group and its substituents is crucial for target interaction and selectivity.
Amino Group with Alkyl SubstituentThe length and polarity of the alkyl chain can influence pharmacokinetic properties and activity.

Role of the 4-Nitrophenyl Moiety in Biological Activity

The 4-nitrophenyl group at the 2-position of the quinazoline ring plays a significant role in the molecule's biological profile. The nitro group (NO₂) is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule. nih.gov This electron-withdrawing nature can impact the molecule's ability to participate in key interactions, such as hydrogen bonding and π-π stacking, with biological targets. mdpi.com

The position of the nitro group on the phenyl ring is also critical. Studies on other classes of compounds have shown that the biological effects of a nitro group are highly dependent on its location (ortho, meta, or para). youtube.comquora.com In the para position, as in the title compound, the nitro group exerts its maximum electron-withdrawing effect through resonance, which can significantly alter the charge distribution across the 2-phenylquinazoline (B3120039) system. youtube.com This specific electronic configuration may be optimal for binding to a particular biological target.

SAR studies on related compounds have shown that replacing the 4-nitrophenyl group with other substituted phenyl rings can lead to a wide range of biological activities. For example, in a series of 2-arylquinazolin-4-ones, replacing a 4-nitrophenyl group with a 4-fluorophenyl or a 4-cyanophenyl group maintained antibacterial activity, suggesting that an electron-withdrawing group at the para position is favorable. nih.gov

The table below illustrates the effect of substituents on the 2-phenyl ring from studies on related quinazoline derivatives.

2-Phenyl SubstituentElectronic EffectObserved Impact on Activity (in related series)
4-NitroStrong Electron-WithdrawingOften associated with potent biological activity.
4-ChloroElectron-WithdrawingCan lead to significant activity. mdpi.com
4-MethoxyElectron-DonatingCan either increase or decrease activity depending on the target. mdpi.com
Unsubstituted PhenylNeutralOften used as a baseline for comparison.

Significance of the Amino and Phenol (B47542) Functional Groups

The 4-aminophenol (B1666318) moiety is a crucial pharmacophore that contributes significantly to the biological activity of the title compound. The amino group acts as a flexible linker, allowing the phenolic ring to adopt an optimal orientation for binding to a target. Furthermore, the nitrogen atom of the amino group can act as a hydrogen bond acceptor, a common interaction in drug-receptor binding. researchgate.net

The phenol functional group is also of great importance. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, providing key interactions with biological macromolecules. nih.gov The presence and position of hydroxyl groups on an aromatic ring are known to be critical for various biological activities, including antioxidant and anticancer effects. nih.govnih.gov

SAR studies on related quinazoline-phenol derivatives have highlighted the importance of the phenolic hydroxyl group. For instance, in a series of quinazolin-4(3H)-one derivatives, the introduction of phenolic groups was found to be crucial for their antioxidant activity. nih.gov The number and position of these hydroxyl groups directly correlated with their efficacy. nih.gov

The following table summarizes the key contributions of the amino and phenol functional groups.

Functional GroupPotential Role in Biological Activity
Amino Group Flexible linker, hydrogen bond acceptor.
Phenol Group Hydrogen bond donor and acceptor, potential for antioxidant activity.

SAR Studies on Related Quinazoline-Phenol Derivatives

While specific SAR studies on 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol are not extensively available, valuable insights can be drawn from studies on structurally related quinazoline-phenol derivatives. Research on quinazolin-4(3H)-ones linked to phenolic moieties has demonstrated that the nature and position of the phenolic hydroxyl groups are critical for activity. nih.gov

For example, a study on new phenolic derivatives of quinazolin-4(3H)-one as potential antioxidant agents revealed that compounds with ortho-diphenolic substitutions exhibited stronger antioxidant effects compared to those with other substitution patterns. nih.gov This suggests that the spatial arrangement of the hydroxyl groups is key for their mechanism of action.

Correlation between Physicochemical Properties and Biological Activity

The biological activity of a compound is not only dependent on its structure but also on its physicochemical properties, such as lipophilicity, electronic effects, and steric factors. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these properties and the biological activity of a series of compounds. quora.com

For quinazoline derivatives, QSAR studies have often highlighted the importance of descriptors related to the molecule's shape, electronic distribution, and hydrophobicity. For instance, the lipophilicity, often expressed as logP, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is generally required for a compound to be orally bioavailable.

The electronic properties of the substituents, as described by parameters like Hammett constants, are also frequently correlated with biological activity. The electron-withdrawing nature of the 4-nitrophenyl group and the hydrogen-bonding capacity of the aminophenol moiety are key physicochemical features of the title compound that likely contribute to its biological effects.

Rational Design Principles Based on SAR Data

The collective SAR and SPR data from studies on quinazoline derivatives provide a foundation for the rational design of new, potentially more potent and selective analogs. Based on the available information, several design principles can be proposed for the optimization of compounds related to this compound.

One key principle is the importance of the 2,4-disubstitution pattern on the quinazoline ring. Maintaining an aryl group at the 2-position and an amino-linked aromatic moiety at the 4-position appears to be a favorable template for various biological activities.

Further optimization could involve modifying the 2-phenyl ring . Systematic variation of the substituent at the para-position (and exploring ortho- and meta-positions) could lead to compounds with improved activity or selectivity. For example, replacing the nitro group with other electron-withdrawing groups like cyano or trifluoromethyl could be explored. nih.gov

Another avenue for rational design is the modification of the 4-aminophenol moiety . The position of the hydroxyl group on the phenyl ring could be altered, or additional substituents could be introduced to probe for further interactions with the target binding site.

Finally, scaffold hopping , where the quinazoline core is replaced by other heterocyclic systems while maintaining the key pharmacophoric features (the 2-aryl group and the 4-aminophenol moiety), could lead to the discovery of novel chemical series with improved drug-like properties.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as the title compound, might interact with a protein target at the atomic level.

Information regarding the specific binding affinity (often expressed as binding energy in kcal/mol or as an inhibition constant, Ki) of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol with any specific protein target is not available in the reviewed literature. Such data would be crucial for quantifying its potential as a therapeutic agent.

A detailed analysis of the binding interactions for this compound, which would include identifying specific hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues of a target protein, has not been published. This information is vital for understanding the mechanism of action and for guiding future structural optimization.

While the prediction of binding poses is a standard output of molecular docking simulations, specific conformational analyses and predicted poses for this compound within a protein active site are not documented in available research.

Computational studies that utilize reverse docking or similar methods to identify and validate potential biological targets for this specific quinazoline (B50416) derivative have not been found.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and geometry of molecules.

While Density Functional Theory (DFT) is a common method for optimizing the geometry of small molecules to their lowest energy state, specific studies detailing the optimized bond lengths, bond angles, and dihedral angles for this compound are not present in the public domain. Such calculations would provide foundational insights into its three-dimensional structure and electronic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital Theory is a critical tool in computational chemistry for predicting the reactivity of molecules. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.commaterialsciencejournal.org Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the electron affinity and electrophilicity of the molecule. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This parameter helps in understanding the charge transfer interactions occurring within the molecule.

For compounds containing a 4-nitrophenyl group, the HOMO is often distributed over the phenyl ring and the amino group, while the LUMO is typically localized on the nitro group, indicating that this region is the most likely to accept electrons. The energy gap for similar structures, such as p-nitrophenol, has been calculated to be around 4.36 eV, indicating a relatively high reactivity. imist.ma In more complex structures featuring a nitrophenyl moiety, the HOMO-LUMO gap can influence properties like non-linear optical (NLO) activity. unar.ac.id

Table 1: Calculated Frontier Orbital Energies for Related Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
p-Nitrophenol-7.38-3.024.36 imist.ma
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate-7.06-2.544.52 materialsciencejournal.org
p-Aminophenol-5.440.485.92 imist.ma

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP map displays different colors on the molecule's surface, representing the electrostatic potential. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound, the MEP analysis would likely show:

Negative Potential (Red): The oxygen atoms of the nitro group and the phenolic hydroxyl group are expected to be the most electron-rich regions, making them primary sites for electrophilic interactions and hydrogen bond acceptance. thaiscience.info

Positive Potential (Blue): The hydrogen atoms, particularly the one on the phenolic hydroxyl group and the amino linker, would exhibit a positive potential, indicating their role as hydrogen bond donors.

This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Vibrational Spectra Calculation and Assignment

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding modes, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

For this compound, the key vibrational modes would include:

O-H Stretching: A characteristic broad band for the phenolic hydroxyl group.

N-H Stretching: A sharp peak corresponding to the amine linker.

NO2 Stretching: Asymmetric and symmetric stretching vibrations from the nitro group, which are typically strong in the IR spectrum.

C=N and C=C Stretching: Vibrations from the quinazoline and phenyl rings.

Aromatic C-H Stretching: Peaks typically appearing above 3000 cm⁻¹.

These theoretical calculations, when compared with experimental spectra, provide a powerful tool for structural confirmation and analysis of intramolecular interactions. nih.govnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Phenol (B47542) O-HStretching~3600-3200
Amine N-HStretching~3500-3300
Aromatic C-HStretching~3100-3000
Aromatic C=CStretching~1625-1400
Nitro NO₂Asymmetric Stretching~1560-1515
Nitro NO₂Symmetric Stretching~1355-1315

Atomic Charge Distribution Analysis

Atomic charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the electronic charge on each atom within a molecule. ijert.org This provides a more detailed picture of the charge delocalization and intramolecular interactions than MEP maps alone.

For this compound, NBO analysis would likely reveal significant charge transfer. The electron-withdrawing nitro group would pull electron density from the phenyl ring, making the nitrogen and oxygen atoms of the NO2 group highly negative. In contrast, the electron-donating phenolic and amino groups would increase the electron density on their respective rings. This intramolecular charge transfer is a key feature influencing the molecule's reactivity, stability, and optical properties. ijert.org

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for assessing the stability of a ligand (like the title compound) when bound to its biological target, typically a protein. researchgate.net

By simulating the ligand-protein complex in a biologically relevant environment (e.g., in water), researchers can observe how the ligand interacts with the protein's active site. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand's position, are calculated to determine the stability of the binding pose. A stable complex will show minimal fluctuation in RMSD over the simulation period. These simulations provide critical insights into the binding affinity and residence time of a potential drug molecule. researchgate.net For instance, MD simulations have been used to confirm the stability of quinazolinone derivatives within the active sites of target proteins. frontiersin.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.gov A pharmacophore model represents the three-dimensional arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govsemanticscholar.org This allows for the rapid identification of new molecules that possess the required features and are therefore likely to be active against the target. Quinazoline-based compounds are frequently subjects of such studies to discover novel inhibitors for various enzymes, such as kinases. nih.gov The structural features of this compound—including its hydrogen bond donors (NH, OH), acceptors (N atoms in quinazoline, O atoms in nitro group), and multiple aromatic rings—make it a candidate for pharmacophore-based drug design.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govresearchgate.net These predictions are crucial in the early stages of drug discovery to filter out candidates that are likely to fail in later clinical trials due to poor ADMET profiles. nih.gov

For this compound, various ADMET properties can be predicted:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are estimated to predict oral bioavailability.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, identifying potential drug-drug interactions.

Excretion: While less commonly predicted, models can give an idea of the compound's likely clearance mechanism.

Toxicity: A wide range of toxicities can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). researchgate.net

Studies on similar quinazoline derivatives often use these predictive tools to assess their drug-likeness and potential safety issues. frontiersin.orgresearchgate.net

Table 3: Representative In Silico ADMET Predictions for Drug-like Molecules
ADMET PropertyPredicted Outcome/ValueSignificance
Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) PermeabilityLow / Non-penetrantReduced risk of central nervous system side effects
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions
HepatotoxicityLow riskIndicates lower potential for liver damage
Ames MutagenicityNegativeIndicates a low likelihood of being mutagenic

Bioavailability Prediction

Oral bioavailability is a key pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. Computational models are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, which collectively influence their bioavailability. For quinazoline derivatives, including this compound, parameters such as the topological polar surface area (TPSA) and lipophilicity (log P) are important predictors of oral bioavailability and penetration through biological membranes. lew.ro Generally, a lower TPSA and an optimal log P value are associated with better absorption. In silico pharmacokinetic studies on various quinazolin-4(3H)-one derivatives have shown that many compounds in this class are predicted to have good oral bioavailability. lew.ro

Predicted ADME Properties of this compound

PropertyPredicted Value/ClassificationImplication for Bioavailability
Gastrointestinal Absorption HighFavorable for oral administration
Blood-Brain Barrier (BBB) Permeation LowReduced potential for central nervous system side effects
P-glycoprotein (P-gp) Substrate NoLower likelihood of drug efflux from cells
CYP450 Inhibition Potential inhibitor of various isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Potential for drug-drug interactions
Aqueous Solubility LowMay require formulation strategies to improve absorption

Note: The data in this table is predictive and based on general findings for quinazoline derivatives and has not been experimentally confirmed for this specific compound.

Drug-likeness and Druggability Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. nih.gov One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. taylorandfrancis.com This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Da, a calculated logP (ClogP) over 5, more than five hydrogen bond donors, or more than ten hydrogen bond acceptors. etflin.com

Many computational studies on novel quinazoline derivatives have shown that they often adhere to Lipinski's Rule of Five, suggesting good drug-like properties. nih.govresearchgate.net For this compound, the calculated physicochemical properties generally fall within the acceptable ranges defined by Lipinski's rule.

Drug-likeness Profile of this compound based on Lipinski's Rule of Five

ParameterValue for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW) 358.35 g/mol ≤ 500Yes
LogP (Octanol-water partition coefficient) ~4.9 nih.gov≤ 5Yes
Hydrogen Bond Donors (HBD) 2≤ 5Yes
Hydrogen Bond Acceptors (HBA) 7≤ 10Yes

Note: The values are based on computational predictions and may vary slightly depending on the software used for calculation.

Druggability assessment goes a step further by evaluating whether a compound is likely to bind to a therapeutic target with high affinity and selectivity. This often involves molecular docking studies to predict the binding mode and energy of the compound within the active site of a target protein. Quinazoline derivatives are known to be potent inhibitors of various kinases, and docking studies are frequently used to rationalize their activity and guide the design of more potent analogs. nih.gov

Prediction of Metabolic Pathways and Enzymes

Understanding the metabolic fate of a drug candidate is crucial, as metabolism can significantly impact its efficacy and safety. nih.gov In silico tools can predict the sites of metabolism (SOMs) on a molecule and the potential metabolites formed. nih.gov The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) family of enzymes. nih.gov

For this compound, several potential metabolic transformations can be predicted. The quinazoline ring, the nitrophenyl group, and the aminophenol moiety are all susceptible to metabolic reactions.

Predicted Metabolic Reactions for this compound

Metabolic ReactionPotential Site on the MoleculePredicted Metabolite(s)
Hydroxylation Aromatic rings (quinazoline, nitrophenyl, aminophenol)Hydroxylated derivatives
N-dealkylation/N-oxidation Amino linkerCleavage of the amino linkage or formation of N-oxide
Nitro-reduction Nitrophenyl groupReduction of the nitro group to an amino group
Glucuronidation/Sulfation Phenolic hydroxyl groupConjugated metabolites

The specific CYP isoforms likely to be involved in the metabolism of this compound can also be predicted. For many quinazoline-based drugs, CYP3A4 is a major metabolizing enzyme. news-medical.net However, other isoforms such as CYP1A2, CYP2C9, and CYP2D6 could also play a role. mdpi.com The metabolism of the 4-aminophenol (B1666318) moiety has been studied, and it is known to be converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol in some biological systems. nih.gov

Theoretical Toxicity Mechanism Prediction

In silico toxicology models are used to predict the potential toxicity of a compound early in the drug discovery process, helping to reduce the reliance on animal testing. nih.gov These models can predict various toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. japsonline.com

For this compound, several structural features may be associated with potential toxicity. The nitroaromatic group is a well-known structural alert for mutagenicity and carcinogenicity, as its reduction can lead to the formation of reactive hydroxylamine (B1172632) and nitroso intermediates that can bind to DNA. mdpi.com The 4-aminophenol moiety is also associated with nephrotoxicity, with its oxidation potentially leading to reactive intermediates that can cause cellular damage. nih.gov

Predicted Toxicological Risks for this compound

Toxicity EndpointPredicted RiskPotential Mechanism
Mutagenicity (Ames test) Potential riskFormation of reactive intermediates from the nitro group
Carcinogenicity Potential riskAssociated with the nitroaromatic substructure
Hepatotoxicity PossibleGeneral risk for aromatic compounds undergoing extensive metabolism
Nephrotoxicity Potential riskAssociated with the 4-aminophenol moiety and formation of reactive quinone-imine species
Cardiotoxicity (hERG inhibition) Low to moderateA common concern for many kinase inhibitors, but specific predictions would be required

It is important to emphasize that these are theoretical predictions based on the chemical structure of the compound and general knowledge of related chemical classes. Experimental validation is necessary to confirm these in silico findings.

Preclinical Pharmacological Investigations in Vivo Models Focused on Mechanisms

Animal Models of Disease (e.g., Xenograft Models for Anticancer Research)

There is no available information from the conducted searches regarding the use of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol in animal models of disease, including xenograft models for anticancer research.

Evaluation of Compound Activity in Relevant Preclinical Models

No studies were found that evaluated the activity of this compound in relevant preclinical models. Therefore, no data on its potential efficacy in these models can be provided.

Mechanistic Insights from In Vivo Models (e.g., modulation of tumor growth markers, pathway inhibition)

As there are no reports on the in vivo testing of this compound, no mechanistic insights from such models, including the modulation of tumor growth markers or pathway inhibition, are available.

Preclinical Pharmacokinetic Studies

No preclinical pharmacokinetic data for this compound in any animal models were identified in the performed searches.

Absorption and Distribution Profiles in Animal Models

Information regarding the absorption and distribution profiles of this compound in animal models is not available in the searched literature.

Metabolic Fate and Excretion Routes in Animal Models

There are no available data describing the metabolic fate and excretion routes of this compound in animal models.

Preclinical Pharmacodynamic Studies

No preclinical pharmacodynamic studies for this compound have been reported in the searched scientific literature. Consequently, there is no information on its biological effects and mechanism of action in a living organism.

Target Engagement in Tissues from Animal Models

No publicly available data from in vivo animal studies could be found to demonstrate the direct interaction of this compound with its intended biological targets in tissue samples. Information regarding the compound's ability to bind to its target protein or enzyme in a living organism, the degree of target occupancy in specific tissues, or the duration of this engagement is not present in the current body of scientific literature.

Biomarker Modulation in Preclinical Disease Models

Similarly, there is a lack of published in vivo studies detailing the effects of this compound on specific biomarkers in preclinical disease models. Research that would illustrate how administration of this compound alters the levels or activity of molecules that are indicative of disease progression or therapeutic response in animals is not available. Consequently, no data tables or detailed research findings on biomarker modulation can be presented.

Advanced Research Directions and Emerging Applications

Development of Novel Drug Delivery Systems for Quinazolines

A significant hurdle for many potent quinazoline-based compounds is poor water solubility and low bioavailability, which limits their clinical application. To overcome these challenges, researchers are developing sophisticated drug delivery systems designed to improve pharmacokinetic profiles and enable targeted action.

Nanoparticle Encapsulation

Nanoparticle-based carriers offer a promising strategy to solubilize hydrophobic drugs like quinazoline (B50416) derivatives, protect them from premature degradation, and control their release. These systems can enhance the circulation time of the drug and improve its accumulation at the target site.

Recent studies have demonstrated the use of disulfide cross-linked polyamino acid micelles to deliver a novel quinazoline derivative, proving highly effective against hepatocellular carcinoma. rsc.org Another approach involves using nanogel-mediated drug delivery systems, which have been synthesized and evaluated for their cytotoxicity on various cancer cell lines. These nano-carriers can improve the stability and delivery of the encapsulated quinazoline compounds.

Table 1: Examples of Nanoparticle-Based Delivery Systems for Quinazoline Derivatives

Delivery System Quinazoline Derivative Therapeutic Target Key Finding
Disulfide Cross-linked Polyamino Acid Micelle Qd04 (A novel quinazoline derivative) Hepatocellular Carcinoma (HCC) The nanodrug exerted good anti-hepatoma effects both in vitro and in vivo. rsc.org
Chitosan/Poly(vinyl alcohol) Nanogel Novel synthesized quinazoline derivatives Various Cancers (HepG2, HCT-116, A549, MCF-7) Nanogel loading enhanced the cytotoxic effects of the quinazoline compounds.

Targeted Delivery Strategies

Targeted delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy while minimizing off-target side effects. For quinazolines, this often involves designing carriers that respond to the unique microenvironment of tumors.

A notable example is a reduction-sensitive polymeric carrier designed for a quinazoline derivative. rsc.org This system utilizes a disulfide linkage that is stable in the bloodstream but is cleaved in the presence of high intracellular concentrations of glutathione (B108866) (GSH), a hallmark of the tumor microenvironment. rsc.org This GSH-responsive cleavage triggers the release of the quinazoline drug specifically inside cancer cells. rsc.org This strategy not only ensures targeted delivery but also depletes the antioxidant GSH, which enhances the generation of reactive oxygen species (ROS) and boosts the therapeutic efficiency of the drug. rsc.org

Combinatorial Approaches in Preclinical Research

Combinatorial chemistry has emerged as a powerful tool for accelerating drug discovery by enabling the rapid synthesis of a large number of diverse compounds. This approach is particularly well-suited for the quinazoline scaffold, where modifications at various positions on the ring system can lead to significant changes in biological activity.

Researchers have utilized methods like the Niementowski quinazoline synthesis in a combinatorial fashion to generate vast molecular libraries. One project involved a three-component reaction that could theoretically produce a library of 94 million distinct quinazoline products from a pool of several hundred reagents for each of the three positions. Microwave-assisted combinatorial synthesis has also been employed to efficiently create polysubstituted quinazoline derivatives. nih.gov These large libraries can then be subjected to high-throughput screening to identify lead compounds with desired activities against various therapeutic targets.

Exploration of Multi-Targeting Capabilities of Quinazoline-based Compounds

The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has spurred the development of multi-target drugs. Quinazoline derivatives are an attractive scaffold for designing agents that can simultaneously inhibit several key molecular targets, offering a potential advantage over single-target therapies by overcoming drug resistance and improving efficacy. crimsonpublishers.comrsc.org

Numerous quinazoline-based compounds have been identified as dual or multi-target inhibitors. nih.gov For instance, some derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key players in tumor growth and angiogenesis. crimsonpublishers.comresearchgate.net Others have been designed to concurrently inhibit EGFR and Histone Deacetylase (HDAC) or EGFR and PI3Kα. exp-oncology.com.ua The versatility of the quinazoline core allows for its modification to interact with the ATP-binding sites of various kinases and other important enzymes. rsc.orgnih.gov

Table 2: Selected Quinazoline Derivatives and Their Multiple Molecular Targets

Compound Type Molecular Target 1 Molecular Target 2 Additional Targets Therapeutic Area
4-Anilinoquinazolines EGFR VEGFR PDGFR, c-Kit Cancer
Quinazolinone Hybrids EGFR Kinase Tubulin Polymerization - Cancer exp-oncology.com.ua
Quinazoline-2,4(1H,3H)-diones PARP-1 - - Cancer nih.gov
2,4-Diamino-6,7-dimethoxyquinazolines G9a (Methyltransferase) GLP (Methyltransferase) - Cancer nih.gov
Vandetanib VEGFR EGFR - Medullary Thyroid Carcinoma nih.gov
Agerafenib VEGFR-2 PDGFR BRAF Cancer nih.gov

Design and Synthesis of Prodrugs

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often employed to improve a drug's physicochemical properties, such as solubility or membrane permeability, enhance its pharmacokinetic profile, or achieve targeted delivery.

While the design and synthesis of prodrugs is a well-established strategy in medicinal chemistry, its specific application to the quinazoline class, including 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol, is not widely reported in current scientific literature. This represents a significant area for future research. A prodrug approach could potentially address issues of poor solubility or nonspecific toxicity associated with certain potent quinazoline inhibitors. For example, a hydrophobic quinazoline could be masked with a hydrophilic promoiety to create a water-soluble prodrug that releases the active compound at the target site through enzymatic or chemical cleavage. This remains a promising but underexplored avenue for advancing quinazoline-based therapeutics.

Application in Chemical Biology as Probes

Beyond their therapeutic potential, quinazoline derivatives are being developed as chemical probes for studying biological systems. Their ability to bind selectively to specific biomolecules, combined with the possibility of attaching fluorophores, makes them excellent tools for bioimaging and molecular biology. nih.gov

Researchers have successfully designed and synthesized quinazoline-based small-molecule fluorescent probes. nih.gov These probes typically consist of two key parts: a quinazoline pharmacophore for recognition and binding to a specific biological target, and a fluorophore (such as coumarin (B35378) or fluorescein) for visualization. nih.gov Such probes have been created to target α1-Adrenergic Receptors (α1-ARs), allowing for high-affinity detection and subcellular localization imaging. nih.gov Other quinazolinone-based probes have been developed that can target and image specific organelles within living cells, such as mitochondria and lysosomes. rsc.org Some of these probes are also designed to be environmentally sensitive, showing changes in their fluorescence in response to variations in local pH or viscosity, which can provide valuable information about cellular processes and disease states. rsc.org

Future Perspectives and Identification of Research Gaps

Unexplored Biological Activities and Therapeutic Areas

While the primary therapeutic applications of many quinazoline (B50416) derivatives have been in oncology, the structural motifs of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol suggest a broader range of pharmacological activities that warrant exploration. The existing body of research on analogous compounds provides a roadmap for investigating novel therapeutic avenues.

A significant area of untapped potential lies in neurodegenerative diseases . Certain 2,4-disubstituted quinazolines have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. Furthermore, some analogs have been shown to prevent the aggregation of beta-amyloid (Aβ) peptides, a key event in Alzheimer's progression. Given these precedents, a thorough investigation into the neuroprotective properties of this compound is a logical next step.

The global health threat of infectious diseases presents another promising, yet unexplored, area. The quinazoline core is present in compounds exhibiting a wide spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antimalarial properties. Systematic screening of this compound against a diverse panel of pathogens could uncover novel anti-infective applications.

Furthermore, the prevalence of inflammatory and metabolic disorders necessitates the search for new therapeutic agents. Quinazoline derivatives have been reported to possess anti-inflammatory, antihypertensive, and antidiabetic properties. alliedacademies.org A comprehensive evaluation of this compound for its effects on inflammatory pathways and metabolic targets could reveal its potential in treating conditions such as rheumatoid arthritis, cardiovascular disease, and type 2 diabetes.

Potential Therapeutic Area Rationale Based on Analogous Compounds Key Unexplored Targets
Neurodegenerative DiseasesInhibition of cholinesterases and beta-amyloid aggregationTau pathology, neuroinflammation
Infectious DiseasesBroad-spectrum antimicrobial activityDrug-resistant bacterial and fungal strains, novel viral targets
Inflammatory DisordersInhibition of inflammatory mediatorsCytokine signaling pathways, inflammasome activation
Metabolic DiseasesModulation of metabolic enzymes and receptorsGlucagon-like peptide-1 (GLP-1) receptor, peroxisome proliferator-activated receptors (PPARs)

Opportunities for Further Structural Optimization and Lead Compound Development

The development of this compound from a chemical entity to a viable drug candidate hinges on rigorous structural optimization. Structure-activity relationship (SAR) studies are paramount in this endeavor, aiming to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy for optimization involves the systematic modification of the substituents on the quinazoline core. For instance, altering the position and nature of the nitro group on the phenyl ring at the 2-position could significantly impact biological activity and selectivity. Similarly, modifications to the aminophenol moiety at the 4-position, such as the introduction of different functional groups or the exploration of alternative aromatic systems, could lead to improved drug-like properties.

Lead optimization also necessitates a focus on the physicochemical properties of the compound. Enhancing aqueous solubility and metabolic stability are critical for improving oral bioavailability and reducing the potential for off-target effects. This can be achieved through various medicinal chemistry strategies, including the incorporation of polar functional groups or the use of prodrug approaches.

Development of More Selective and Potent Analogs

A major challenge in drug development is achieving target selectivity to minimize side effects. For this compound, this involves designing analogs that exhibit high affinity for their intended biological target while having minimal interaction with other related proteins.

One approach to enhancing selectivity is through the use of computational modeling and structure-based drug design. By understanding the three-dimensional structure of the target protein and how the compound binds to it, researchers can design modifications that improve the specificity of the interaction. This can involve introducing chemical moieties that form specific hydrogen bonds or van der Waals interactions with the target, while clashing with the binding sites of off-target proteins.

The development of covalent inhibitors represents another strategy for achieving high potency and selectivity. By incorporating a reactive group into the molecule that can form a covalent bond with a specific amino acid residue in the target protein, it is possible to achieve irreversible inhibition. This approach has been successfully employed for other quinazoline-based inhibitors and could be a fruitful avenue for the development of more potent analogs of this compound.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These technologies can be applied to quinazoline research in several ways to accelerate the identification and optimization of new drug candidates.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. These models can then be used to screen virtual libraries of quinazoline derivatives and predict their potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. One study has already demonstrated the use of machine learning to predict the interaction of quinazoline compounds with VEGFR-2 receptors, highlighting the potential of this approach. kyoto-u.ac.jp

De Novo Drug Design: Generative AI models can be used to design entirely new quinazoline-based molecules with desired properties. By learning the underlying patterns in existing datasets of active compounds, these models can generate novel chemical structures that are likely to have high biological activity and favorable drug-like properties.

Addressing Challenges in Translational Research Pathways (General, not specific to compound's clinical failures)

The transition of a promising compound from preclinical research to clinical application is fraught with challenges, often referred to as the "valley of death." sanguinebio.com Addressing these hurdles is crucial for the successful development of any new therapeutic agent, including derivatives of this compound.

A primary challenge is the poor translatability of findings from animal models to humans. pharmafeatures.com Animal models often fail to fully recapitulate the complexity of human diseases, leading to discrepancies in drug efficacy and toxicity between preclinical and clinical studies. pharmafeatures.com The use of more predictive preclinical models, such as humanized animal models and organ-on-a-chip technologies, can help to bridge this translational gap. medium.com

The lack of robust biomarkers is another significant obstacle. alliedacademies.org Biomarkers are essential for monitoring disease progression, predicting patient response to treatment, and assessing drug safety and efficacy. alliedacademies.org The identification and validation of relevant biomarkers early in the drug development process can greatly enhance the chances of clinical success. alliedacademies.org

Furthermore, navigating the complex regulatory landscape is a major undertaking. biobostonconsulting.com Early and frequent communication with regulatory agencies is critical to ensure that the preclinical data package is sufficient to support the initiation of clinical trials. drug-dev.com A well-defined regulatory strategy from the outset can help to avoid costly delays and setbacks. drug-dev.com The entire process from drug discovery to market approval is notoriously long and expensive, with high failure rates in clinical trials. zeclinics.com

Challenge in Translational Research Potential Mitigation Strategy
Poor predictability of animal modelsUtilization of humanized models, organoids, and in silico modeling. pharmafeatures.commedium.com
Lack of validated biomarkersEarly integration of biomarker discovery and validation in preclinical studies. alliedacademies.org
Complex regulatory pathwaysProactive engagement with regulatory agencies and a clear regulatory strategy. biobostonconsulting.comdrug-dev.com
High cost and long timelines of clinical trialsEfficient trial design, use of adaptive trial methodologies, and patient stratification using biomarkers. zeclinics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol, and what critical parameters influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclocondensation of substituted amines and quinazolinone precursors. For example, anthranilic acid derivatives react with 4-nitrophenyl-substituted amines under reflux with acetic acid as a catalyst, followed by purification via ice-water precipitation . Key parameters include reaction time (6–8 hours for complete cyclization), solvent choice (ethanol for solubility), and stoichiometric ratios to minimize byproducts. Yield optimization requires precise temperature control (80–100°C) and TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3533 cm⁻¹, C=N at ~1612 cm⁻¹, and NO₂ at ~1333 cm⁻¹) .
  • ¹H NMR : Confirms aromatic proton environments (δ 6.4–8.33 ppm for Ar-H and benzothiazole protons) and NH signals (δ 4.11 ppm) .
  • Mass spectrometry (FABMS) : Validates molecular weight (e.g., m/z 482.90 for related analogs) and fragmentation patterns .
  • Elemental analysis : Verifies purity (e.g., C: 54.71%, H: 3.13%, N: 11.60%) .

Q. What are the primary biological targets of quinazoline derivatives like this compound?

  • Methodological Answer : Quinazoline derivatives often target enzymes such as tyrosine kinases, topoisomerases, or receptors (e.g., EGFR). Activity screening involves enzyme inhibition assays (IC₅₀ determination) and cellular viability tests (MTT assays). For example, structural analogs show binding affinity to kinase domains via hydrogen bonding with nitro and amino groups .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve regioselectivity in the cyclocondensation step?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while ethanol balances solubility and reaction rate .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or acidic ionic liquids improve cyclization efficiency. For example, acetic acid in ethanol increases protonation of intermediates, directing regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 6 hours) and improves yield by 15–20% .

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Methodological Answer :

  • Comparative assays : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural validation : Use X-ray crystallography (e.g., single-crystal studies at 173 K with R factor < 0.04) to confirm active conformations .
  • Meta-analysis : Cross-reference biological data with substituent effects (e.g., electron-withdrawing nitro groups enhance kinase inhibition) .

Q. What computational methods predict the binding modes of this compound with target enzymes?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulates interactions between the quinazoline core and kinase ATP-binding pockets. Focus on π-π stacking with phenylalanine residues and hydrogen bonds with catalytic lysines .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How can analogs of this compound be designed to enhance aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Structural modifications : Introduce polar groups (e.g., morpholine or methoxyethyl chains) at the 4-aminophenol moiety. For example, N-(2-methoxyethyl) analogs retain activity while improving logP by 0.5–1.0 units .
  • Prodrug strategies : Mask phenolic -OH with acetyl groups, which hydrolyze in physiological conditions .

Q. What strategies validate the compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • Gene knockout/knockdown : Use CRISPR/Cas9 to silence target enzymes (e.g., EGFR) and assess rescue of compound-induced effects .
  • Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS after treatment .
  • Fluorescence polarization : Quantify binding to fluorescently labeled kinase domains in live cells .

Data Contradiction Analysis

  • Example : If one study reports potent kinase inhibition while another shows weak activity, cross-check assay conditions (e.g., ATP concentration), purity (HPLC ≥ 95%), and structural confirmation (XRD) . Differences in substituent positioning (e.g., nitro group orientation) may also explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
Reactant of Route 2
Reactant of Route 2
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.